![molecular formula C11H12F2O4 B13432054 [4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B13432054.png)
[4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate: is an organic compound that features a difluoromethyl group and two methoxy groups attached to a phenyl ring, with an acetate group as a substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction , which involves the coupling of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes . The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and process optimization techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate: can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
[4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of [4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
[4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate: can be compared with other similar compounds such as:
[4-(Trifluoromethyl)-2,6-dimethoxyphenyl] acetate: The trifluoromethyl group provides different electronic and steric effects compared to the difluoromethyl group.
[4-(Methyl)-2,6-dimethoxyphenyl] acetate: The absence of fluorine atoms results in different chemical reactivity and biological activity.
[4-(Difluoromethyl)-2,6-dimethoxyphenyl] propionate: The propionate group offers different physicochemical properties compared to the acetate group
Conclusion
This compound: is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block in synthetic chemistry. Further research into its properties and applications could lead to new discoveries and innovations in multiple fields.
Eigenschaften
Molekularformel |
C11H12F2O4 |
|---|---|
Molekulargewicht |
246.21 g/mol |
IUPAC-Name |
[4-(difluoromethyl)-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C11H12F2O4/c1-6(14)17-10-8(15-2)4-7(11(12)13)5-9(10)16-3/h4-5,11H,1-3H3 |
InChI-Schlüssel |
VQRAVFSNFMKRBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


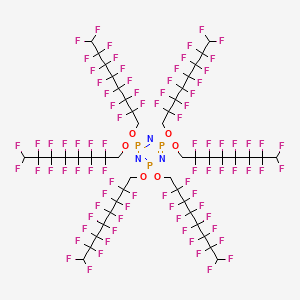

![3-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13431977.png)

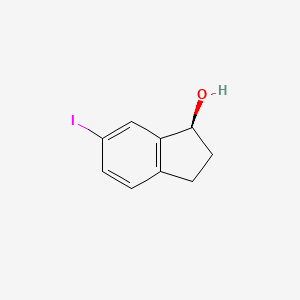
![2-Amino-6-[[[1-(aminocarbonyl)-3-carboxypropyl]amino]carbonyl]-benzoic Acid](/img/structure/B13431984.png)
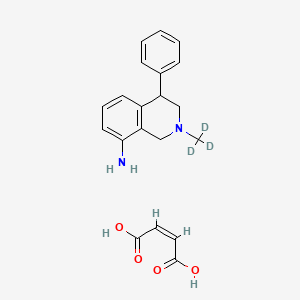
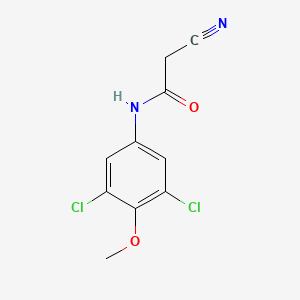
![2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one](/img/structure/B13431993.png)
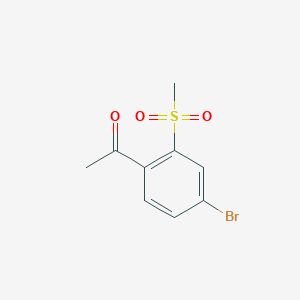
![Ethyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13432004.png)
![(3S,4R)-4-[(2-hydroxyethyl)amino]oxolan-3-ol](/img/structure/B13432007.png)


